1-[2-(5-Chloro-2-methylphenyl)hydrazinylidene]naphthalen-2(1H)-one
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Overview
Description
1-[2-(5-Chloro-2-methylphenyl)hydrazinylidene]naphthalen-2(1H)-one is an organic compound that belongs to the class of hydrazones It is characterized by the presence of a hydrazone functional group (-NHN=) attached to a naphthalene ring and a chlorinated methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(5-Chloro-2-methylphenyl)hydrazinylidene]naphthalen-2(1H)-one typically involves the reaction of 5-chloro-2-methylphenylhydrazine with naphthalene-2-one. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and crystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-[2-(5-Chloro-2-methylphenyl)hydrazinylidene]naphthalen-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to an amine group.
Substitution: The chlorine atom in the methylphenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium cyanide (KCN) can be used for substitution reactions.
Major Products
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenylhydrazones.
Scientific Research Applications
1-[2-(5-Chloro-2-methylphenyl)hydrazinylidene]naphthalen-2(1H)-one has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Studied for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 1-[2-(5-Chloro-2-methylphenyl)hydrazinylidene]naphthalen-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation, leading to its anti-inflammatory effects. Additionally, its interaction with DNA and proteins can contribute to its antimicrobial and anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- 1-[(E)-2-(5-chloro-2-hydroxyphenyl)hydrazin-1-ylidene]naphthalen-2(1H)-one
- 2-[(5-chloro-2-methoxyphenyl)hydrazinylidene]-2-cyanoacetic acid ethyl ester
Uniqueness
1-[2-(5-Chloro-2-methylphenyl)hydrazinylidene]naphthalen-2(1H)-one is unique due to its specific structural features, such as the presence of a chlorinated methylphenyl group and a naphthalene ring. These structural elements contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
Properties
CAS No. |
79073-29-3 |
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Molecular Formula |
C17H13ClN2O |
Molecular Weight |
296.7 g/mol |
IUPAC Name |
1-[(5-chloro-2-methylphenyl)diazenyl]naphthalen-2-ol |
InChI |
InChI=1S/C17H13ClN2O/c1-11-6-8-13(18)10-15(11)19-20-17-14-5-3-2-4-12(14)7-9-16(17)21/h2-10,21H,1H3 |
InChI Key |
FHTXCOKGFDURAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N=NC2=C(C=CC3=CC=CC=C32)O |
Origin of Product |
United States |
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